molecular formula C20H23ClN4O5S2 B2704855 N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride CAS No. 1215736-41-6

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride

Cat. No.: B2704855
CAS No.: 1215736-41-6
M. Wt: 499
InChI Key: JWZLGILZFCKMCV-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a dimethylaminoethyl group, an ethylsulfonyl group, and a nitrobenzo[d]thiazolyl group attached to a benzamide backbone. The hydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for various experimental and industrial applications.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-3-ethylsulfonyl-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S2.ClH/c1-4-31(28,29)16-7-5-6-14(12-16)19(25)23(11-10-22(2)3)20-21-17-9-8-15(24(26)27)13-18(17)30-20;/h5-9,12-13H,4,10-11H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZLGILZFCKMCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC(=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Benzamide Backbone: This step involves the acylation of an appropriate amine with a benzoyl chloride derivative.

    Introduction of the Nitrobenzo[d]thiazolyl Group: This can be achieved through a nucleophilic substitution reaction, where the benzamide is reacted with a nitrobenzo[d]thiazole derivative.

    Attachment of the Dimethylaminoethyl Group: This step involves the alkylation of the intermediate compound with a dimethylaminoethyl halide.

    Introduction of the Ethylsulfonyl Group: This can be done through a sulfonation reaction, where the intermediate is reacted with an ethylsulfonyl chloride.

    Formation of the Hydrochloride Salt: The final compound is treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The dimethylaminoethyl group can be substituted with other alkyl or aryl groups under nucleophilic substitution conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include alkyl halides or aryl halides in the presence of a base.

Major Products

    Oxidation: Formation of an amino derivative.

    Reduction: Formation of an amino derivative.

    Substitution: Formation of various alkyl or aryl derivatives.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(dimethylamino)ethyl)-3-(methylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride
  • N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide

Uniqueness

N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride is unique due to the presence of the ethylsulfonyl group, which can influence its solubility, reactivity, and biological activity compared to similar compounds with different substituents.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Dimethylaminoethyl group : This moiety is known for enhancing lipophilicity and biological activity.
  • Ethylsulfonyl group : This functional group may contribute to the compound's solubility and metabolic stability.
  • Nitrobenzo[d]thiazole moiety : This part of the molecule is often associated with various pharmacological activities, including anticancer properties.

Molecular Formula

The molecular formula can be represented as C18H22N4O3SC_{18}H_{22}N_4O_3S with a hydrochloride salt form.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride. For instance, derivatives containing benzothiazole structures have shown promising results against various cancer cell lines.

Case Study: Cytotoxicity Against MCF-7 Cells

A study reported that compounds with similar structural features exhibited cytotoxic effects on the MCF-7 breast cancer cell line. The most potent compound in the study had an IC50 value of 1.8 µM/mL, comparable to the standard drug Doxorubicin (IC50 1.2 µM/mL) . The structure-activity relationship (SAR) indicated that electron-donating groups enhanced cytotoxicity, while electron-withdrawing groups like nitro decreased it.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of key enzymes : Similar compounds have been noted for their ability to inhibit enzymes involved in cancer cell proliferation.
  • Induction of apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Summary of Biological Activities

Activity Type Effect IC50 Value (µM/mL) Reference
AnticancerCytotoxic1.8
AntiinflammatoryModerateNot specified

Synthesis and Evaluation

Research has focused on synthesizing derivatives of this compound to evaluate their biological activities. For example, a study synthesized several thiazole-derived compounds and assessed their anti-inflammatory and anticancer properties . The findings suggested that modifications at specific positions on the thiazole ring could significantly impact biological efficacy.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (PK) and toxicology (Tox) profiles is crucial for evaluating this compound's therapeutic potential. Preliminary data indicate that similar compounds exhibit moderate bioavailability and acceptable safety profiles in preclinical models.

Future Directions

Further research is warranted to explore:

  • In vivo efficacy : Animal studies are needed to assess the therapeutic potential in a living organism.
  • Mechanistic studies : Detailed investigations into the molecular targets affected by this compound.
  • Formulation development : Optimizing delivery methods for enhanced therapeutic outcomes.

Q & A

Q. What are the optimal synthetic routes for N-(2-(dimethylamino)ethyl)-3-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide hydrochloride, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The compound is synthesized via multi-step reactions, typically starting with functionalization of the benzothiazole core. Key steps include:
  • Acylation : Coupling 6-nitrobenzo[d]thiazol-2-amine with dimethylaminoethyl and ethylsulfonyl benzoyl chloride derivatives under anhydrous conditions (e.g., DMF, 0–5°C) .
  • Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, CH₂Cl₂:MeOH gradient) to isolate intermediates .
  • Salt Formation : Final treatment with HCl in diethyl ether yields the hydrochloride salt .
  • Optimization : Adjust solvent polarity (e.g., acetonitrile vs. DMF) and reaction time (monitored via TLC/HPLC) to minimize side products .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR to verify substitution patterns (e.g., nitro group at C6 of benzothiazole, ethylsulfonyl at C3 of benzamide) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 507.12) .
  • HPLC : Purity assessment (>95%) using a C18 column (acetonitrile/water + 0.1% TFA) .
  • X-ray Crystallography : For resolving stereochemical ambiguities in crystalline forms .

Q. How do the functional groups (e.g., nitro, ethylsulfonyl) influence the compound’s reactivity and stability?

  • Methodological Answer :
  • Nitro Group : Enhances electrophilicity, enabling nucleophilic aromatic substitution (e.g., with thiols or amines) but requires inert conditions (argon atmosphere) to prevent reduction .
  • Ethylsulfonyl : Stabilizes the amide bond against hydrolysis; monitor stability in aqueous buffers (pH 2–9) via UV-Vis spectroscopy .
  • Dimethylaminoethyl : Facilitates solubility in polar solvents; protonation at physiological pH may enhance membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

  • Methodological Answer :
  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver S9 fractions) to identify rapid degradation pathways .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify unbound fractions, which may explain reduced efficacy in vivo .
  • Formulation Optimization : Encapsulate in liposomes or PEGylated nanoparticles to improve bioavailability .
  • Example Data :
ModelIC50 (µM)Bioavailability (%)
In vitro0.25N/A
In vivo (rat)5.812

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., kinases or GPCRs)?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina to simulate binding to ATP pockets (e.g., EGFR kinase, PDB ID: 1M17) .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox activity and reactive sites .
  • MD Simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability in physiological conditions .

Q. What experimental designs mitigate stereochemical or regiochemical ambiguities during synthesis?

  • Methodological Answer :
  • Chiral Chromatography : Separate enantiomers using a Chiralpak AD-H column (hexane:isopropanol) .
  • Isotopic Labeling : Synthesize ¹³C-labeled intermediates to track regiochemistry in NMR .
  • Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups to block reactive amines during sulfonylation .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility profiles across studies?

  • Methodological Answer :
  • Solvent Screening : Test solubility in 10+ solvents (e.g., DMSO, PBS, ethanol) using nephelometry .
  • pH-Dependent Solubility : Titrate from pH 1–13 and measure via UV absorbance (λ = 280 nm) .
  • Example Data :
SolventSolubility (mg/mL)
DMSO45.2
PBS (pH 7.4)0.8
Ethanol12.6

Safety and Handling

Q. What safety protocols are recommended for handling the nitro and sulfonyl groups in this compound?

  • Methodological Answer :
  • Nitro Group : Avoid reducing agents (risk of explosive byproducts); conduct reactions in spark-free environments .
  • Ethylsulfonyl : Use fume hoods and PPE (nitrile gloves) to prevent dermal irritation .
  • Emergency Measures : For inhalation exposure, administer 100% O₂ and consult toxicology reports .

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